![molecular formula C13H12ClNO2 B6617253 3-[(5-amino-2-chlorophenoxy)methyl]phenol CAS No. 1503290-40-1](/img/structure/B6617253.png)
3-[(5-amino-2-chlorophenoxy)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-amino-2-chlorophenoxy)methyl]phenol (3-ACMP) is a phenolic compound found in many plants, including the bark and leaves of the neem tree, which is native to India and Southeast Asia. It is a colorless, crystalline solid that has a mild, sweet odor and is soluble in water. It has a wide range of applications in the scientific research field, from synthesis to biological effects, and is a promising agent for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-[(5-amino-2-chlorophenoxy)methyl]phenol is not fully understood, but it is believed to act on a variety of targets in the body. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
3-[(5-amino-2-chlorophenoxy)methyl]phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, antioxidant, and anti-cancer activities. It has also been shown to have anti-bacterial and anti-fungal activities. In vivo studies have shown that it can reduce inflammation and oxidative stress, and has potential for the treatment of diabetes and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(5-amino-2-chlorophenoxy)methyl]phenol in laboratory experiments include its availability, low cost, and wide range of applications. It is also relatively stable and can be stored for long periods of time. The main limitation of 3-[(5-amino-2-chlorophenoxy)methyl]phenol is that it is a relatively weak inhibitor of COX-2, which limits its potential for use in the treatment of inflammatory diseases.
Orientations Futures
There are several potential future directions for 3-[(5-amino-2-chlorophenoxy)methyl]phenol research. One potential direction is to investigate the mechanism of action of 3-[(5-amino-2-chlorophenoxy)methyl]phenol in more detail, as well as its potential for the treatment of other diseases. Another potential direction is to develop new derivatives of 3-[(5-amino-2-chlorophenoxy)methyl]phenol that are more potent inhibitors of COX-2 and other enzymes. Finally, further research could be done to explore the potential of 3-[(5-amino-2-chlorophenoxy)methyl]phenol as an anti-inflammatory and antioxidant agent in the treatment of various diseases.
Méthodes De Synthèse
3-[(5-amino-2-chlorophenoxy)methyl]phenol can be synthesized from the reaction of 5-amino-2-chlorophenol and formaldehyde in an acidic medium. The reaction yields 3-[(5-amino-2-chlorophenoxy)methyl]phenol as the primary product, with other products of the reaction including 2-chloro-5-formyl-3-hydroxybenzoic acid and 2-chloro-5-hydroxybenzaldehyde.
Applications De Recherche Scientifique
3-[(5-amino-2-chlorophenoxy)methyl]phenol has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 2-chloro-5-formyl-3-hydroxybenzoic acid, 2-chloro-5-hydroxybenzaldehyde, and 3-chloro-4-hydroxybenzoic acid. It has also been used to study the effects of environmental pollutants on aquatic organisms, as well as the effects of drugs on the central nervous system.
Propriétés
IUPAC Name |
3-[(5-amino-2-chlorophenoxy)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-12-5-4-10(15)7-13(12)17-8-9-2-1-3-11(16)6-9/h1-7,16H,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRCVPLDLIYPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)COC2=C(C=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Amino-2-chlorophenoxy)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

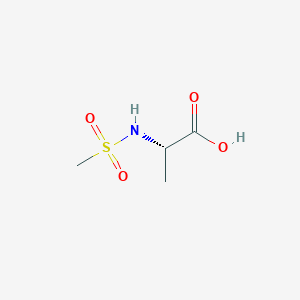

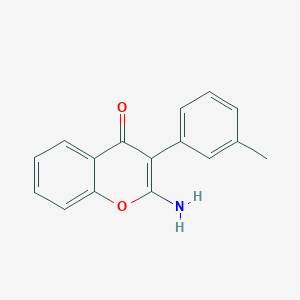
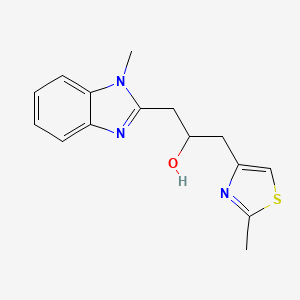
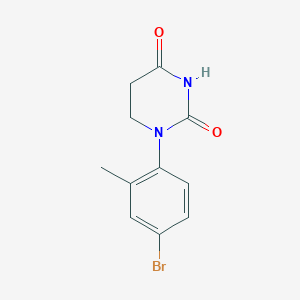
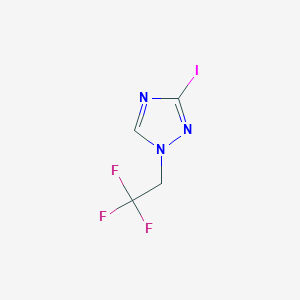
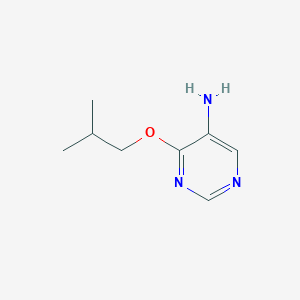
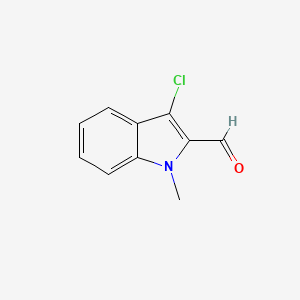
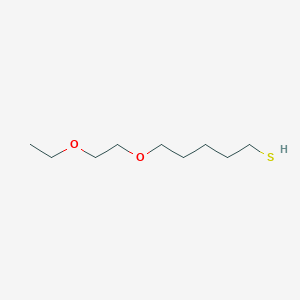
![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)

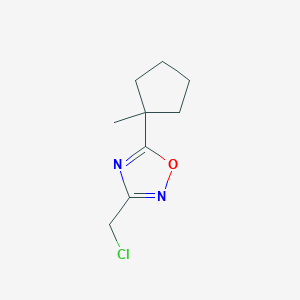
![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)